Cas no 870-23-5 (Allyl Mercaptan (>75%))

Allyl mercaptan, also known as 2-propenyl mercaptan, allyl sulfuric acid. It is a colorless to light yellow, easy to flow liquid. Its color gradually deepens when aging, and it has a strong garlic and onion like odor, with sweet taste and no irritating taste; Flammable. Used as food flavor, rubber accelerator, intermediate in the manufacture of drugs, organic synthesis< Br>
Allyl Mercaptan (>75%) structure
Allyl Mercaptan (>75%) structure
Allyl Mercaptan (>75%)
870-23-5
C3H6S
74.1447396278381
MFCD00004894
40102
24845899

Allyl Mercaptan (>75%) Properties

Names and Identifiers

    • Allyl mercaptan
    • 2-Propene-1-thiol
    • Allylmercaptantech
    • prop-2-ene-1-thiol
    • Allylmercaptan
    • 2-propenyl mercaptan
    • CH2=CHCH2SH
    • mercaptanallylique
    • Allyl Mercaptan, Technical
    • 2-Propene-1-thiol technical, ~60% (GC)
    • propenemercaptan
    • ALLYLTHIOL
    • ALLYL SULFHYDRATE
    • 1-Propene-3-thiol
    • 2-Propen-1-thiol
    • NSC 6744
    • +Expand
    • MFCD00004894
    • ULIKDJVNUXNQHS-UHFFFAOYSA-N
    • 1S/C3H6S/c1-2-3-4/h2,4H,1,3H2
    • SCC=C
    • 1697523

Computed Properties

  • 74.01900
  • 0
  • 0
  • 1
  • 74.019
  • 4
  • 17.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • nothing
  • 0
  • 1A^2

Experimental Properties

  • 1.10220
  • 38.80000
  • n20/D 1.4765(lit.)
  • 67-68 °C(lit.)
  • Fahrenheit: 5 ° f < br / > Celsius: -15 ° C < br / >
  • 2035
  • Not miscible or difficult to mix.
  • It is a colorless to yellowish liquid that is easy to flow. Its color gradually deepens when aging. It has a strong garlic and onion like smell, with sweet taste and no irritating taste
  • Stable, but highly flammable. Incompatible with strong bases, strong oxidizing agents, reactive metals.
  • Insoluble in water, miscible in ethanol \ ether and grease
  • Air Sensitive
  • 0.898 g/mL at 25 °C(lit.)

Allyl Mercaptan (>75%) Security Information

  • GHS02 GHS02
  • 3
  • 3
  • S16-S33-S9
  • II
  • R11
  • F F
  • UN 1228 3/PG 2
  • H225
  • P210
  • dangerous
  • 0-10°C
  • II
  • 11
  • Danger
  • Yes
  • 3
  • 10-13-23

Allyl Mercaptan (>75%) Customs Data

  • 2930909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Allyl Mercaptan (>75%) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ,  Ammonium sulfate
Reference
The reduction of organic compounds of sulfur by metals in liquid ammonia
Krug, Robert C.; et al, Journal of Organic Chemistry, 1955, 20, 1-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Selenium (polystyrene-supported selenenyl bromide) ,  Sodium borohydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  40 °C
1.2 Solvents: Tetrahydrofuran ;  rt
Reference
TMSOTf-catalyzed intramolecular seleno-arylation of tethered alkenes: A novel method for the solid-phase synthesis of dihydrocoumarins and coumarins
Tang, E.; et al, Chinese Chemical Letters, 2012, 23(6), 631-634

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
Reference
A novel, practical and highly chemoselective methodology for reduction of disulphides to thiols
Reddy, G. Vidya Sagar; et al, Synthetic Communications, 2000, 30(5), 859-862

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ,  Benzene
Reference
Reduction of symmetric disulfides to thiols using Mg in methanol
Sridhar, Madabhushi; et al, Synthetic Communications, 1997, 27(8), 1347-1350

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  10 min, 0 °C; 10 min, 0 °C
1.2 pH 7
Reference
Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification
Lin, Yuya A.; et al, Journal of the American Chemical Society, 2008, 130(30), 9642-9643

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thiourea Catalysts: Tetrabutylammonium bromide Solvents: Water ;  1 h, 65 - 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 55 - 65 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  < 55 °C
Reference
Study on synthesis of 2-propene-1-thiol
Liu, Yu-ping; et al, Huaxue Shiji, 2004, 26(5), 291-292

Synthetic Circuit 7

Reaction Conditions
Reference
Transformation of primary amines to thiols, sulfides, or arylmethyl thiocyanates via pyridinium salts
Molina, P.; et al, Synthesis, 1982, (6), 472-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tributylstannane Solvents: Benzene ;  80 °C
Reference
Absolute Rate Constants for Reactions of Tributylstannyl Radicals with Bromoalkanes, Episulfides, and α-Halomethyl-Episulfides, -Cyclopropanes, and -Oxiranes: New Rate Expressions for Sulfur and Bromine Atom Abstraction
Franz, James A.; et al, Journal of Organic Chemistry, 2004, 69(4), 1020-1027

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sodium ethoxide
Reference
An alternative to the Leuckart method for the conversion of primary amines into thiols
Mahmoud, Sayed; et al, Organic Preparations and Procedures International, 1983, 15(4), 225-31

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 1.5 h, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  10 min, 0 °C; 10 min, 0 °C
2.2 pH 7
Reference
Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification
Lin, Yuya A.; et al, Journal of the American Chemical Society, 2008, 130(30), 9642-9643

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Calcium hydride ;  6 h, 185 °C
Reference
Homo- and hetero-recyclable polyesters with high refractive index from CO2, 1,3-butadiene and thiols
Zhang, Zhuorui ; et al, ChemRxiv, 2023, 1, 1-12

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Glucose Solvents: Water ;  3 h, rt
Reference
S-Alk(en)ylmercaptocysteine: Chemical Synthesis, Biological Activities, and Redox-Related Mechanism
Zhang, Guodong; et al, Journal of Agricultural and Food Chemistry, 2013, 61(8), 1896-1903

Synthetic Circuit 13

Reaction Conditions
Reference
Generation of new reactive cyclopentenethiones by flash vacuum thermolysis
Briard, Emmanuelle; et al, Phosphorus, 2000, 165, 135-148

Synthetic Circuit 14

Reaction Conditions
Reference
Generation of new reactive cyclopentenethiones by flash vacuum thermolysis
Briard, Emmanuelle; et al, Phosphorus, 2000, 165, 135-148

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
2.1 -
3.1 -
Reference
Generation of new reactive cyclopentenethiones by flash vacuum thermolysis
Briard, Emmanuelle; et al, Phosphorus, 2000, 165, 135-148

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Diethyl ether ,  Pyridine
2.1 Reagents: Butyllithium Solvents: Diethyl ether
3.1 -
4.1 -
Reference
Generation of new reactive cyclopentenethiones by flash vacuum thermolysis
Briard, Emmanuelle; et al, Phosphorus, 2000, 165, 135-148

Synthetic Circuit 17

Reaction Conditions
1.1 -
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Reagents: Thionyl chloride Solvents: Diethyl ether ,  Pyridine
3.1 Reagents: Butyllithium Solvents: Diethyl ether
4.1 -
5.1 -
Reference
Generation of new reactive cyclopentenethiones by flash vacuum thermolysis
Briard, Emmanuelle; et al, Phosphorus, 2000, 165, 135-148

Allyl Mercaptan (>75%) Raw materials

Allyl Mercaptan (>75%) Preparation Products

Allyl Mercaptan (>75%) Related Literature